N-isopropyl 3-phenylbenzamide N-isopropyl 3-phenylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14074263
InChI: InChI=1S/C16H17NO/c1-12(2)17-16(18)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol

N-isopropyl 3-phenylbenzamide

CAS No.:

Cat. No.: VC14074263

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

N-isopropyl 3-phenylbenzamide -

Specification

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
IUPAC Name 3-phenyl-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C16H17NO/c1-12(2)17-16(18)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,17,18)
Standard InChI Key RRVIYCWRKODQKU-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1=CC=CC(=C1)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

N-Isopropyl 3-phenylbenzamide (IUPAC name: N-isopropyl-3-phenylbenzamide) features a benzamide backbone with two distinct substituents: a phenyl group at the 3-position of the benzene ring and an isopropyl group bonded to the amide nitrogen. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The compound’s structure combines aromatic rigidity with the conformational flexibility of the isopropyl group, influencing its reactivity and interaction with biological targets .

Spectroscopic Properties

  • IR Spectroscopy: The amide C=O stretch typically appears near 1650–1680 cm⁻¹, while N-H stretches (if present in tautomeric forms) are observed around 3300 cm⁻¹ .

  • ¹H NMR: Key signals include aromatic protons (δ 7.2–8.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm, doublet), and the methine proton (δ 3.9–4.2 ppm, septet) .

  • ¹³C NMR: The carbonyl carbon resonates near δ 165–170 ppm, with aromatic carbons between δ 120–140 ppm and isopropyl carbons at δ 20–25 ppm (methyl) and δ 45–50 ppm (methine) .

Synthesis and Reaction Mechanisms

The synthesis of N-isopropyl 3-phenylbenzamide can be achieved through nucleophilic acyl substitution, leveraging methodologies developed for related benzamides .

Synthetic Route

A validated approach involves reacting 3-phenylbenzoyl chloride with isopropylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at elevated temperatures (70–80°C) . The reaction proceeds via a two-step mechanism:

  • Acylation: The amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride.

  • Deprotonation: TEA neutralizes HCl, shifting the equilibrium toward product formation.

Reaction Conditions

ParameterValue
SolventTHF
Temperature70–80°C
Time4–6 hours
Yield75–85%

This method mirrors the synthesis of N-phenylbenzamides reported by Purnamasary et al., where substituted benzoyl chlorides reacted with thiourea derivatives to yield high-purity products .

Mechanistic Insights

The reaction likely involves tautomerism and steric effects. Bulky substituents on the amine (e.g., isopropyl) can hinder substitution, favoring rearrangement intermediates. For instance, steric strain in thiourea-derived precursors promotes tautomerization to imino alcohol forms, which subsequently collapse to amides .

Chemical Reactivity and Functionalization

N-Isopropyl 3-phenylbenzamide participates in reactions typical of aromatic amides, including reductions and substitutions.

Reduction to Amines

Treatment with LiAlH₄ in anhydrous THF reduces the amide to the corresponding amine, N-isopropyl 3-phenylbenzylamine, a potential intermediate for bioactive molecules.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to nitrogen-containing drugs, leveraging its reducible amide group and aromatic stability.

Materials Science

Polymerizable benzamides contribute to high-performance materials. The isopropyl group may enhance solubility in hydrophobic matrices.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields via catalytic methods (e.g., phase-transfer catalysts).

  • Biological Screening: Prioritizing in vitro assays for antimicrobial and anticancer activity.

  • Computational Modeling: Predicting binding modes with HDACs or pest-specific targets.

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